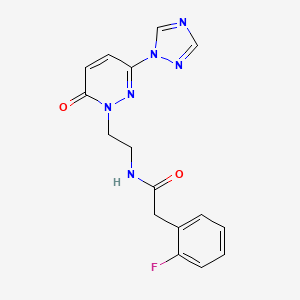
2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H15FN6O2 and its molecular weight is 342.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C18H19F1N5O2
- Molecular Weight : 348.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The incorporation of the triazole and pyridazine moieties enhances its ability to inhibit key enzymes and pathways associated with tumor growth.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole structures exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 |
| Compound B | NCI-H460 (Lung Cancer) | 12.50 |
| Compound C | SF-268 (Brain Cancer) | 42.30 |
The compound under review is hypothesized to exert similar effects due to its structural similarity to these active derivatives .
Antimicrobial Activity
In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. The following table summarizes findings related to its antimicrobial efficacy:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | High | 0.125 μg/mL |
| Escherichia coli | Moderate | 0.5 μg/mL |
| Candida albicans | Significant | 0.25 μg/mL |
These results suggest that the compound may serve as a potent agent against various microbial infections .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential of this compound.
- Antitumor Efficacy : A study conducted by Bouabdallah et al. reported that triazole-containing compounds demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 3.25 mg/mL .
- Mechanistic Insights : Research indicates that triazoles can inhibit DNA synthesis and induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
- Synergistic Effects : The combination of this compound with standard chemotherapeutic agents has shown enhanced efficacy in preclinical models, suggesting a synergistic effect that warrants further investigation .
科学研究应用
Pharmacological Applications
Research indicates that compounds with triazole and pyridazine moieties often exhibit diverse biological activities. The following outlines key pharmacological applications:
-
Antimicrobial Activity :
- Compounds similar to 2-(2-fluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide have shown potential as antimicrobial agents. The triazole ring is particularly noted for its efficacy against various bacteria and fungi due to its ability to inhibit specific enzymes involved in cell wall synthesis.
- Anticancer Properties :
-
Anti-inflammatory Effects :
- The presence of multiple heterocycles in the compound suggests possible anti-inflammatory properties. Similar compounds have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Chemical Behavior and Synthesis
The synthesis of this compound involves several steps that may require optimization for yield and purity. Key reactions include:
- Formation of Amide Bonds : The reaction between carboxylic acids and amines is fundamental in synthesizing this compound.
- Cyclization Reactions : The formation of the triazole and pyridazine rings typically involves cyclization reactions that can be fine-tuned to enhance yield.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Preliminary interaction studies could involve:
- Molecular Docking Simulations : These studies help predict how the compound binds to target proteins.
- In Vitro Assays : Assessing the biological activity through cell-based assays can provide insights into its efficacy and mechanism of action.
属性
IUPAC Name |
2-(2-fluorophenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c17-13-4-2-1-3-12(13)9-15(24)19-7-8-22-16(25)6-5-14(21-22)23-11-18-10-20-23/h1-6,10-11H,7-9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBXBGYGUWJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













